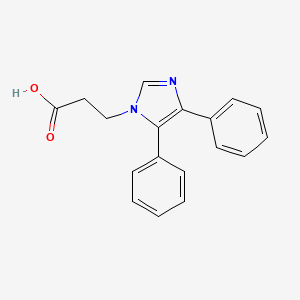

3-(4,5-diphenyl-1H-imidazol-1-yl)propanoic acid

Description

3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid (C₁₈H₁₆N₂O₂, MW 292.3 g/mol) is a synthetic compound featuring a propanoic acid moiety linked to a 4,5-diphenyl-substituted imidazole ring. The hydrochloride salt form (C₁₈H₁₇ClN₂O₂, MW 328.79 g/mol) is commercially available but discontinued .

Properties

IUPAC Name |

3-(4,5-diphenylimidazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-16(22)11-12-20-13-19-17(14-7-3-1-4-8-14)18(20)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAYJFUWEFDOPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C=N2)CCC(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce partially or fully reduced imidazole derivatives .

Scientific Research Applications

3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs with Modified Imidazole Substituents

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl in ) increase thermal stability but may reduce solubility.

- Synthetic Accessibility : Thioether-linked analogs () face yield issues due to competing substitution pathways.

- Structural Complexity : Fused imidazoimidazole systems () introduce rigidity, which could influence binding specificity.

Natural and Bioactive Propanoic Acid Derivatives

Key Observations :

Pharmaceutical Derivatives with Complex Architectures

Key Observations :

- Bioisosterism : Tetrazole-containing analogs () mimic carboxylic acids, improving metabolic stability.

- Electronic Tuning: Cyano and diazenyl groups () enable applications in optoelectronics or catalysis.

Research Implications

- Natural vs. Synthetic: Natural derivatives () prioritize bioactivity, while synthetic analogs () focus on structural novelty and stability.

- Future Directions : Hybridizing imidazole cores with bioactive motifs (e.g., chlorinated phenyl groups) could yield dual-functionality compounds.

Biological Activity

3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid, a compound with the molecular formula C18H16N2O2 and a molecular weight of 292.34 g/mol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects, supported by relevant case studies and research findings.

Structural Characteristics:

- Molecular Formula: C18H16N2O2

- Molecular Weight: 292.34 g/mol

- Functional Groups: Contains imidazole and carboxylic acid moieties that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoic acid against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0195 mg/mL | |

| Escherichia coli | 0.0048 mg/mL | |

| Bacillus subtilis | 0.039 mg/mL | |

| Candida albicans | 0.0098 mg/mL |

In vitro tests indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, contributing to its therapeutic potential in inflammatory diseases.

Case Study:

A study conducted by researchers evaluated the effects of 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoic acid on lipopolysaccharide (LPS)-induced inflammation in murine models. Results showed a significant reduction in levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

The biological activity of 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoic acid is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.

- Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.